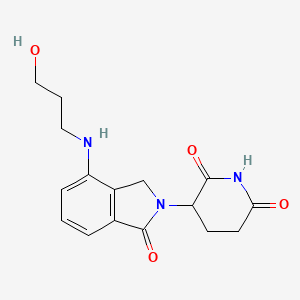
Lenalidomide-C3-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-C3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, with antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K2CO3 to provide the intermediate compound. Hydrogenation of this intermediate yields lenalidomide .
Industrial Production Methods: Industrial production of lenalidomide follows similar synthetic routes but is optimized for higher efficiency and yield. The process involves careful control of reaction conditions and purification steps to ensure the high purity of the final product .
化学反应分析
Types of Reactions: Lenalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and halogenated derivatives of lenalidomide .
科学研究应用
Lenalidomide-C3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of structural modifications on biological activity.
Biology: this compound is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It is a key compound in the development of new therapeutic agents for cancer and autoimmune diseases.
Industry: this compound is used in the pharmaceutical industry for the synthesis of related compounds and drug formulations
作用机制
Lenalidomide-C3-OH exerts its effects by modulating the activity of the E3 ubiquitin ligase complex protein, cereblon. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation results in the inhibition of tumor cell proliferation and the enhancement of immune responses .
相似化合物的比较
Thalidomide: The parent compound of lenalidomide, known for its teratogenic effects but also used in the treatment of certain cancers.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties but greater potency.
CC-122: A newer compound with similar mechanisms of action but different molecular targets.
Uniqueness: Lenalidomide-C3-OH is unique in its specific interaction with cereblon and its ability to modulate the immune system while exhibiting fewer side effects compared to thalidomide. Its structural modifications enhance its therapeutic efficacy and reduce toxicity .
属性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC 名称 |
3-[7-(3-hydroxypropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H19N3O4/c20-8-2-7-17-12-4-1-3-10-11(12)9-19(16(10)23)13-5-6-14(21)18-15(13)22/h1,3-4,13,17,20H,2,5-9H2,(H,18,21,22) |
InChI 键 |
GOVZMXJRNCWSTB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



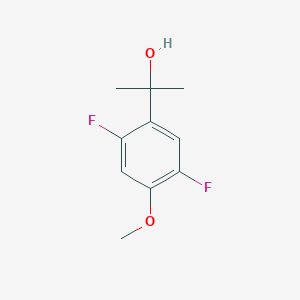
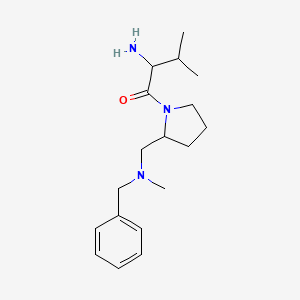
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
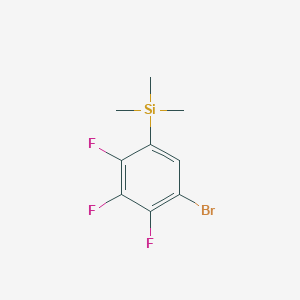
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
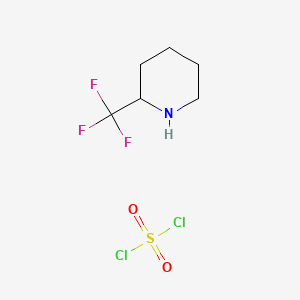
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
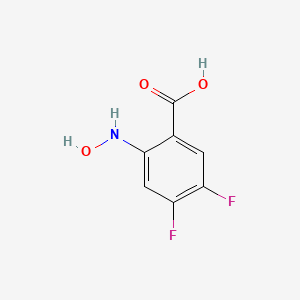
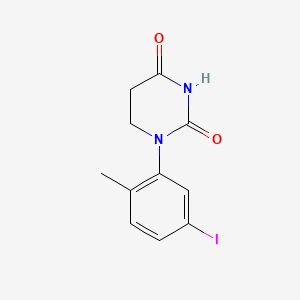
![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
